molecular formula C22H20N4O2 B10996681 N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B10996681
M. Wt: 372.4 g/mol
InChI Key: WLBIPAYBUGUILS-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that features both indole and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the coupling of an indole derivative with a pyridazine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the pyridazine derivative and the amine group of the indole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield reduced derivatives.

    Substitution: Both the indole and pyridazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes involving indole and pyridazine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the pyridazine ring may interact with enzymes or other proteins. These interactions could modulate specific signaling pathways or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of indole and pyridazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C22H20N4O2/c27-21(23-13-15-25-14-12-18-8-4-5-9-20(18)25)16-26-22(28)11-10-19(24-26)17-6-2-1-3-7-17/h1-12,14H,13,15-16H2,(H,23,27)

InChI Key

WLBIPAYBUGUILS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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